dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate
Description
Dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a 2-[(2-methylphenyl)amino]-2-oxoethyl group and methyl ester moieties at positions 4 and 5. Its synthesis likely involves a copper(I)-catalyzed 1,3-dipolar cycloaddition between an azide and alkyne, followed by amidation or substitution reactions to introduce the 2-methylphenylamide side chain .
Properties
Molecular Formula |
C15H16N4O5 |
|---|---|
Molecular Weight |
332.31 g/mol |
IUPAC Name |
dimethyl 1-[2-(2-methylanilino)-2-oxoethyl]triazole-4,5-dicarboxylate |
InChI |
InChI=1S/C15H16N4O5/c1-9-6-4-5-7-10(9)16-11(20)8-19-13(15(22)24-3)12(17-18-19)14(21)23-2/h4-7H,8H2,1-3H3,(H,16,20) |
InChI Key |
JWAAHXZVXPWRCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=C(N=N2)C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Synthesis of Propargyl Ester Intermediate :
Dimethyl acetylenedicarboxylate (1.2 eq) reacts with propargyl bromide in dimethylformamide (DMF) under basic conditions (K₂CO₃, 1.5 eq) at room temperature for 24 hours. Purification via silica gel chromatography yields the propargylated intermediate in 75% yield. -
Azide Preparation :
2-Methylphenyl isocyanate reacts with ethyl glycinate hydrochloride in dichloromethane (DCM) to form the urea derivative. Subsequent treatment with sodium azide and CuSO₄ in methanol generates the azide. -
Cycloaddition :
The propargyl ester (1 eq) and azide (1 eq) undergo CuAAC in a tert-butanol/water (1:1) solvent system with CuSO₄·5H₂O (0.1 eq) and sodium ascorbate (0.1 eq) at room temperature for 48 hours. The product is isolated in 70–75% yield after column chromatography.
Advantages : High regioselectivity, mild conditions, and scalability.
Limitations : Requires azide handling precautions and multiple purification steps.
Dimroth Triazole Synthesis
The Dimroth reaction, a classical method for triazole formation, employs condensation between aryl azides and active methylene compounds.
Reaction Protocol
-
Azide Synthesis :
2-Methylphenylamine is diazotized with NaNO₂/HCl at 0–5°C, followed by azide formation using NaN₃. -
Cyclocondensation :
The azide reacts with dimethyl acetylenedicarboxylate (1.2 eq) in ethanol under reflux (12 hours) with sodium ethoxide (NaOEt, 0.2 eq) as a base. The crude product is recrystallized from ethanol, yielding 60–65%. -
Side Chain Introduction :
The 2-[(2-methylphenyl)amino]-2-oxoethyl group is introduced via nucleophilic substitution using 2-chloro-N-(2-methylphenyl)acetamide in DMF with K₂CO₃.
Advantages : Avoids metal catalysts; suitable for gram-scale synthesis.
Limitations : Longer reaction times and moderate yields.
Multi-Step Alkylation and Cyclization
This modular approach builds the triazole ring and side chain sequentially.
Reaction Steps
-
Esterification :
5-Amino-1,2,3-triazole-4,5-dicarboxylic acid is treated with methanol and H₂SO₄ to form the dimethyl ester (85% yield). -
Alkylation :
The ester reacts with 2-chloro-N-(2-methylphenyl)acetamide in acetone under reflux with K₂CO₃ (1.5 eq) for 24 hours. -
Cyclization :
Intramolecular cyclization is induced by PCl₅ in toluene at 80°C, forming the triazole ring (60% yield).
Advantages : Flexibility in modifying substituents.
Limitations : Low overall yield due to stepwise losses.
Comparative Analysis of Methods
Optimization Strategies
Green Chemistry Adaptations
Chemical Reactions Analysis
Chemical Reactivity
The compound exhibits distinct chemical reactivity due to its functional groups and triazole core:
-
Hydrolysis : The ester groups (dimethyl) undergo hydrolysis under basic or acidic conditions, yielding carboxylic acids. This reaction is critical for modulating solubility and bioavailability.
-
Nucleophilic Substitution : The carbamoylmethyl group may participate in nucleophilic substitutions, particularly at the amide bond, influenced by the electron-withdrawing triazole ring.
-
Oxidation : Potential oxidation of the oxoethyl group to a carbonyl derivative, though specific conditions require optimization.
Reaction Mechanisms
The triazole ring’s nitrogen atoms enable interactions with biological targets (e.g., enzymes, receptors), potentially modulating their activity. For example, the dimethyl groups enhance solubility, while the carbamoylmethyl moiety facilitates hydrogen bonding with polar regions of proteins .
Comparative Analysis of Triazole Derivatives
| Derivative | Key Features | Unique Properties |
|---|---|---|
| Methyl 1H-1,2,4-triazole-3-carboxylate | Simplified structure with a methyl ester | Fewer substituents, reduced biological complexity |
| Diethyl 1-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate | Diethyl esters; 4-methylphenyl group | Enhanced lipophilicity, distinct enzyme interaction profiles |
| Dimethyl 1-{2-[(2-ethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate | Ethoxyphenyl substituent | Altered solubility and binding specificity due to ethoxy group |
Reaction Conditions and Optimization
-
Temperature/Pressure : Strict control is required during coupling reactions to ensure regioselectivity and minimize side reactions.
-
Catalysts : Use of catalysts (e.g., bases or transition metals) may accelerate hydrolysis or substitution reactions.
-
Solvent Choice : Organic solvents (e.g., DMF, THF) are preferred to enhance solubility and reaction efficiency.
Mechanistic Insights from Triazole Chemistry
While specific mechanistic data for this compound is limited, broader triazole research highlights:
-
Metal-Free Synthesis : Methods like α,α-dichlorotosylhydrazone condensation with amines offer scalable alternatives to traditional metal-catalyzed routes .
-
Enzyme Interactions : The triazole ring’s nitrogen atoms facilitate binding to active sites in enzymes (e.g., cholinesterases), as observed in related hybrids .
This compound’s reactivity and synthesis pathways underscore its potential in medicinal chemistry, particularly in targeting disease-related enzymes through tailored functional group interactions.
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Research indicates that triazole derivatives, including dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate, exhibit promising anticancer properties. The compound's ability to interact with various molecular targets allows it to inhibit enzymes involved in cancer cell proliferation and survival pathways. Studies have shown that similar triazole compounds can induce apoptosis in cancer cells by targeting tubulin and disrupting microtubule formation, which is critical for mitosis .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Name | Mechanism of Action | IC50 (nM) | Target Cell Line |
|---|---|---|---|
| This compound | Inhibition of tubulin polymerization | TBD | MCF-7 (breast cancer) |
| 5-((2H)-1,2,3-triazol-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methoxyphenol | Induces G2/M phase arrest | 52 | MCF-7 |
| Other triazole derivatives | Apoptosis induction via tubulin targeting | Varies | Various |
1.2 Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. Triazoles are known for their ability to inhibit fungal growth by interfering with ergosterol biosynthesis in fungal cell membranes. This property makes them valuable in treating fungal infections .
Agricultural Applications
Fungicides and Pesticides
The structural characteristics of this compound suggest potential as a fungicide. Its ability to disrupt cellular processes in fungi positions it as a candidate for developing agricultural pesticides aimed at controlling plant pathogens .
Material Science
Polymer Chemistry
The unique properties of this compound can be leveraged in polymer synthesis. The compound can act as a cross-linking agent or additive in the formulation of polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices may improve resistance to degradation and enhance overall performance .
Mechanism of Action
The mechanism of action of 4,5-DIMETHYL 1-{[(2-METHYLPHENYL)CARBAMOYL]METHYL}-1H-1,2,3-TRIAZOLE-4,5-DICARBOXYLATE involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and proteins, affecting their activity. This binding can modulate various biochemical pathways, making the compound useful in medicinal chemistry .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally related 1,2,3-triazole derivatives, focusing on substituents, ester groups, synthesis methods, and biological activities:
Structural and Functional Differences
- Substituent Diversity: The target compound’s amide-linked 2-methylphenyl group distinguishes it from analogs with heterocyclic (e.g., oxazoline in , quinazolinone in ) or urea-linked aryl substituents ().
Ester Groups :
Physicochemical Properties
- Lipophilicity: The 2-methylphenyl group in the target compound may increase lipophilicity compared to the oxazoline () or quinazolinone () analogs, influencing membrane permeability.
Biological Activity
Dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate is a complex organic compound classified under triazole derivatives. This article explores its biological activity, focusing on its interactions with various molecular targets and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 332.31 g/mol. The structure features a triazole ring, which is known for its ability to interact with enzymes and receptors. The presence of dimethylphenyl and carbamoylmethyl groups enhances its binding affinity and specificity toward biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions. Research indicates that triazole derivatives can inhibit enzymes involved in metabolic pathways or signal transduction processes. Specifically, the compound may act as an inhibitor of thymidylate synthase (TS), a key enzyme in DNA synthesis, making it a potential candidate for anticancer therapies .
Anticancer Activity
Studies have shown that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance:
- MCF-7 (Breast Cancer) : IC50 = 1.1 μM
- HCT-116 (Colon Cancer) : IC50 = 2.6 μM
- HepG2 (Liver Cancer) : IC50 = 1.4 μM
These values suggest that the compound is more effective than standard chemotherapeutic agents like doxorubicin and 5-fluorouracil .
Antimicrobial Activity
In addition to its anticancer properties, the compound has demonstrated antimicrobial effects against pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic functions .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:
| Compound Name | Structure | Unique Features |
|---|---|---|
| Methyl 1H-1,2,4-triazole-3-carboxylate | Structure | Simpler structure; fewer substituents |
| Ethyl 5-amino-1H-1,2,4-triazole | Structure | Basic triazole structure; lacks additional functional groups |
| Dimethyloxadiazole derivatives | Structure | Contains oxadiazole instead of triazole; different heterocyclic framework |
The unique combination of functional groups in this compound allows for diverse biological interactions compared to simpler derivatives.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of various triazole derivatives for their biological activities. For instance:
-
Synthesis Methodology : The synthesis typically involves multiple steps starting from the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol.
- Step 1 : Esterification produces methyl-1H-1,2,4-triazole-3-carboxylate.
- Step 2 : Introduction of dimethylphenyl and carbamoylmethyl groups through coupling reactions.
This multi-step synthesis highlights the complexity involved in developing effective triazole-based therapeutics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for dimethyl 1-{2-[(2-methylphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4,5-dicarboxylate, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis of triazole derivatives typically involves cycloaddition reactions (e.g., Huisgen 1,3-dipolar cycloaddition) or condensation of hydrazides with carbonyl compounds. For example, refluxing in polar aprotic solvents (e.g., DMSO) at 80–100°C for 12–24 hours, followed by crystallization (water-ethanol mixtures), yields intermediates like 4-amino-triazoles . Optimization strategies include:
- Catalyst Screening : Use Cu(I) catalysts to enhance regioselectivity in cycloadditions.
- Solvent Effects : Test DMSO, DMF, or THF to balance solubility and reaction rate.
- Temperature Gradients : Vary reflux temperatures to minimize side products.
- Workup Protocols : Employ reduced-pressure distillation and multi-solvent recrystallization to improve purity .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- Methodological Answer :
- X-ray Diffraction (XRD) : Resolves crystal packing and stereochemistry. For example, triclinic systems (space group P1) with unit cell parameters (e.g., a = 8.05 Å, b = 9.69 Å) can confirm molecular geometry .
- NMR Spectroscopy : H NMR identifies substituent environments (e.g., methylphenyl protons at δ 2.3–2.5 ppm; triazole protons at δ 7.5–8.0 ppm). C NMR confirms carbonyl (δ 165–170 ppm) and ester groups (δ 50–55 ppm for methyl esters).
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 445.21 for a related triazole ester) .
Advanced Research Questions
Q. How can computational chemistry models predict the reactivity and regioselectivity of this triazole derivative in novel reactions?
- Methodological Answer :
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT at the B3LYP/6-31G* level) to map potential energy surfaces for cycloadditions or nucleophilic substitutions.
- Transition State Analysis : Identify regioselectivity drivers (e.g., steric hindrance from the 2-methylphenyl group) using Gaussian or ORCA software.
- Machine Learning : Train models on existing triazole reaction datasets to predict optimal conditions (solvent, catalyst) for new transformations .
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Structural Validation : Compare XRD data across studies to confirm compound identity and rule out polymorphic variations .
- Purity Assessment : Use HPLC (≥95% purity threshold) and TLC to eliminate impurities affecting bioactivity.
- Dose-Response Replication : Standardize assays (e.g., MIC for antimicrobial studies) across multiple cell lines or enzyme batches to isolate biological variability .
Q. What is the role of substituent electronic effects (e.g., 2-methylphenyl vs. halogenated aryl groups) on the compound’s stability and reactivity?
- Methodological Answer :
- Hammett Analysis : Quantify electronic effects using σ values (e.g., σ = -0.17 for methyl groups) to correlate substituents with reaction rates in ester hydrolysis or nucleophilic attacks.
- DFT Calculations : Compare frontier molecular orbitals (HOMO/LUMO) to assess electron-withdrawing/donating impacts on reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
